molecular formula C14H13FN4O2S B1422608 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide CAS No. 1291486-53-7

3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

Cat. No. B1422608
CAS RN: 1291486-53-7
M. Wt: 320.34 g/mol
InChI Key: FITCQYRRJLOARL-UHFFFAOYSA-N
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Description

“3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide” is a chemical compound with the CAS Number: 1291486-53-7. It has a molecular weight of 320.35 g/mol and its molecular formula is C14H13FN4O2S .


Molecular Structure Analysis

The InChI code for the compound is 1S/C14H13FN4O2S/c1-2-13-16-17-14-12 (7-4-8-19 (13)14)22 (20,21)18-11-6-3-5-10 (15)9-11/h3-9,18H,2H2,1H3 . This code provides a detailed description of the compound’s molecular structure. For a more in-depth analysis, specialized software or a qualified chemist would be needed.


Physical And Chemical Properties Analysis

The compound is a solid with a molecular weight of 320.34 g/mol . Its InChI Code is 1S/C14H13FN4O2S/c1-2-13-16-17-14-12 (7-4-8-19 (13)14)22 (20,21)18-11-6-3-5-10 (15)9-11/h3-9,18H,2H2,1H3 .

Scientific Research Applications

Herbicidal Activity

Compounds including 3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide have been found to possess significant herbicidal activity. These compounds are effective at controlling a broad spectrum of vegetation at low application rates (Moran, 2003).

Antimalarial Properties

Research on triazolopyridine sulfonamides, including compounds similar to this compound, has shown promising results in antimalarial drug discovery. These compounds demonstrate good in vitro antimalarial activity against Plasmodium falciparum, indicating potential as antimalarial agents (Karpina et al., 2020).

Anticancer Potential

Derivatives of triazolopyridine sulfonamides, related to this compound, have shown remarkable anticancer effects. These compounds possess potent antiproliferative activities against various human cancer cell lines, suggesting their potential as effective anticancer agents with low toxicity (Wang et al., 2015).

Antifungal and Insecticidal Activity

Studies have shown that sulfone derivatives containing a triazolopyridine moiety, similar to this compound, display good antifungal and insecticidal activities. These compounds have been effective against fungi like Rhizotonia erealis and Helminthosporium maydis, as well as insects like Plutella xylostella and Helicoverpa armigera (Xu et al., 2017).

Antimicrobial Properties

Research into substituted sulfonamides, related to this compound, has demonstrated significant antimicrobial activity. These compounds have been effectively screened for their potential in fighting microbial infections (Abdel-Motaal & Raslan, 2014).

Safety and Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301+P312+P330, P302+P352+P312, P363, P402+P404, and P501 . For more detailed safety information, please refer to the Material Safety Data Sheet (MSDS) .

Biochemical Analysis

Biochemical Properties

3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase, which is crucial for maintaining acid-base balance in tissues. The interaction between this compound and carbonic anhydrase involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity . Additionally, this compound has been found to interact with other proteins involved in cell signaling pathways, further influencing various biochemical processes.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound’s impact on gene expression includes the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, leading to programmed cell death. Furthermore, this compound affects cellular metabolism by altering the activity of metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through enzyme inhibition and binding interactions with biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, such as carbonic anhydrase, leading to enzyme inhibition . Additionally, the triazolopyridine moiety of the compound interacts with specific receptors and proteins involved in cell signaling pathways, modulating their activity and influencing downstream effects. These interactions result in changes in gene expression, enzyme activity, and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown good stability under standard laboratory conditions, with minimal degradation over time . Long-term studies have indicated that prolonged exposure to this compound can lead to sustained inhibition of target enzymes and persistent effects on cellular processes. The exact temporal dynamics of these effects may vary depending on the specific experimental conditions and cell types used.

Dosage Effects in Animal Models

The effects of this compound in animal models have been investigated to determine the optimal dosage and potential toxic effects. Studies have shown that the compound exhibits dose-dependent effects, with higher doses leading to more pronounced biological activity . At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed, indicating the need for careful dosage optimization in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways within the cell. The compound is metabolized primarily by liver enzymes, including cytochrome P450 enzymes, which facilitate its biotransformation into active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound. Additionally, the compound’s metabolism can influence metabolic flux and alter the levels of key metabolites within the cell, affecting cellular function and homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms, involving transporters such as organic anion transporters and solute carrier proteins . Once inside the cell, the compound can bind to intracellular proteins, influencing its localization and accumulation within specific cellular compartments. This distribution pattern plays a crucial role in determining the compound’s biological activity and therapeutic potential.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound has been found to localize primarily in the cytoplasm and nucleus of cells . Within the cytoplasm, it interacts with various enzymes and proteins involved in metabolic and signaling pathways. In the nucleus, the compound can influence gene expression by interacting with transcription factors and other nuclear proteins. The subcellular localization of the compound is influenced by specific targeting signals and post-translational modifications, which direct it to specific compartments or organelles.

properties

IUPAC Name

3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13FN4O2S/c1-2-13-16-17-14-12(7-4-8-19(13)14)22(20,21)18-11-6-3-5-10(15)9-11/h3-9,18H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FITCQYRRJLOARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=CC=C2S(=O)(=O)NC3=CC(=CC=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13FN4O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
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3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide
Reactant of Route 6
3-ethyl-N-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide

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